5-Bromo-6-fluoro-2,3-dihydro-1,3-benzoxazol-2-one

Medicinal Chemistry Chemical Synthesis Quality Control

This 5-bromo-6-fluoro benzoxazolone is differentiated by its ortho-Br/F halogen pattern, which enables chemoselective C–Br functionalization (e.g., biotin/fluorophore tagging) while retaining the 19F atom as an NMR handle for binding assays and metabolic tracking. The heavy Br atom also facilitates X-ray crystallography. Available in high purity (≥95%) with full analytical documentation, it is a reliable, batch-consistent intermediate for hit-to-lead CNS programs and GMP-oriented API synthesis.

Molecular Formula C7H3BrFNO2
Molecular Weight 232.01 g/mol
CAS No. 32273-01-1
Cat. No. B1445284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-6-fluoro-2,3-dihydro-1,3-benzoxazol-2-one
CAS32273-01-1
Molecular FormulaC7H3BrFNO2
Molecular Weight232.01 g/mol
Structural Identifiers
SMILESC1=C2C(=CC(=C1Br)F)OC(=O)N2
InChIInChI=1S/C7H3BrFNO2/c8-3-1-5-6(2-4(3)9)12-7(11)10-5/h1-2H,(H,10,11)
InChIKeyFODNOVDORFCKAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-6-fluoro-2,3-dihydro-1,3-benzoxazol-2-one (CAS 32273-01-1): A Halogenated Benzoxazolone Scaffold for Advanced Research and Pharmaceutical Development


5-Bromo-6-fluoro-2,3-dihydro-1,3-benzoxazol-2-one (CAS 32273-01-1) is a heterocyclic compound belonging to the benzoxazolone family, featuring a benzene ring fused with an oxazole ring and specifically substituted with bromine at position 5 and fluorine at position 6 [1]. This precise substitution pattern confers unique electronic and steric properties, making it a versatile scaffold for drug design and chemical biology applications . The compound serves as a key intermediate in the synthesis of various bioactive molecules and is widely utilized in medicinal chemistry research due to its potential therapeutic and industrial applications .

Why Generic Substitution Fails for 5-Bromo-6-fluoro-2,3-dihydro-1,3-benzoxazol-2-one: Critical Differentiation from Common Benzoxazolone Analogs


While benzoxazolone derivatives share a common core, subtle differences in halogen substitution patterns dramatically alter their physicochemical properties, reactivity, and biological activity. Simple substitution of 5-bromo-6-fluoro-2,3-dihydro-1,3-benzoxazol-2-one with non-halogenated or mono-halogenated benzoxazolones (e.g., 5-bromo-2-benzoxazolone, 5-fluoro-2-benzoxazolone) leads to significant changes in lipophilicity, metabolic stability, and target binding affinity [1]. Furthermore, the specific ortho-relationship of bromine and fluorine in this compound creates unique electronic effects that cannot be replicated by other dihalogenated isomers, directly impacting its utility as a synthetic building block for cross-coupling reactions and its performance in structure-activity relationship (SAR) studies . The following quantitative evidence demonstrates why this specific compound offers distinct advantages that cannot be achieved through generic substitution.

Quantitative Evidence Guide: 5-Bromo-6-fluoro-2,3-dihydro-1,3-benzoxazol-2-one vs. Closest Analogs


Purity Benchmarking: 5-Bromo-6-fluoro-2,3-dihydro-1,3-benzoxazol-2-one vs. 5-Bromo-2-benzoxazolone

Commercial availability of high-purity 5-bromo-6-fluoro-2,3-dihydro-1,3-benzoxazol-2-one is critical for reproducible research. While the commonly used analog 5-bromo-2-benzoxazolone (CAS 14733-73-4) is widely available, its purity typically ranges from 97-98% [1]. In contrast, 5-bromo-6-fluoro-2,3-dihydro-1,3-benzoxazol-2-one is offered by multiple vendors at ≥95% purity with batch-specific analytical data (NMR, HPLC, GC) , and specialized suppliers can provide ultra-high purity forms up to 99.999% [2], ensuring minimal batch-to-batch variability and higher confidence in experimental outcomes.

Medicinal Chemistry Chemical Synthesis Quality Control

Physicochemical Differentiation: Lipophilicity and Electronic Effects of 5-Bromo-6-fluoro Substitution

The introduction of bromine and fluorine at adjacent positions on the benzoxazolone scaffold results in a unique electronic environment that significantly alters physicochemical properties compared to mono-halogenated or non-halogenated analogs. While quantitative experimental LogP data for 5-bromo-6-fluoro-2,3-dihydro-1,3-benzoxazol-2-one is not publicly available, the ortho-bromo-fluoro substitution pattern is known to increase lipophilicity relative to mono-halogenated or unsubstituted benzoxazolones, based on established structure-property relationships in benzoxazole series [1]. Furthermore, molecular docking studies on related benzoxazolone derivatives demonstrate that 5-fluoro substitution enhances binding affinity to clock proteins (e.g., REV-ERBα) compared to reference molecules like melatonin and indomethacin [2]. The specific combination of bromine (as a heavy atom for X-ray crystallography) and fluorine (as a 19F NMR probe) in 5-bromo-6-fluoro-2,3-dihydro-1,3-benzoxazol-2-one provides a dual-labeling capability not available in most benzoxazolone analogs.

Medicinal Chemistry Drug Design Physicochemical Properties

Synthetic Utility: Ortho-Bromo-Fluoro Substitution Enables Selective Cross-Coupling Reactions

The specific 5-bromo-6-fluoro substitution pattern in 5-bromo-6-fluoro-2,3-dihydro-1,3-benzoxazol-2-one confers distinct synthetic advantages over other dihalogenated benzoxazolones. The bromine atom at position 5 serves as an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the fluorine at position 6 remains inert under these conditions, allowing for sequential functionalization . In contrast, 5-chloro-6-fluoro-1,3-benzoxazole (CAS 1936628-51-1) exhibits lower reactivity in cross-coupling due to the stronger C-Cl bond, and 5,6-dibromo-2-benzoxazolone is prone to over-functionalization . The ortho-bromo-fluoro arrangement in 5-bromo-6-fluoro-2,3-dihydro-1,3-benzoxazol-2-one enables chemoselective modifications that are not possible with other dihalogenated regioisomers.

Organic Synthesis Medicinal Chemistry Cross-Coupling

Biological Activity Potential: Class-Level Inference from Benzoxazolone SAR Studies

While direct biological activity data for 5-bromo-6-fluoro-2,3-dihydro-1,3-benzoxazol-2-one is not publicly available, extensive SAR studies on benzoxazolone derivatives provide a strong class-level inference of its potential. For example, N-benzyl-benzoxazol-2-ones have been optimized to achieve IC50 values as low as 7.5 nM in a tautomerase assay and 80 nM in a MIF-CD74 binding assay [1]. Additionally, benzoxazolone-5-urea derivatives have demonstrated sEH inhibitory activity with IC50 values of 1.07-1.72 µM [2]. Crucially, 5-fluoro substitution has been shown to enhance binding affinity to circadian clock proteins compared to non-fluorinated analogs [3]. By extension, the presence of both bromine and fluorine in 5-bromo-6-fluoro-2,3-dihydro-1,3-benzoxazol-2-one is expected to confer a unique combination of potency and selectivity profiles not achievable with simpler benzoxazolone scaffolds.

Medicinal Chemistry Drug Discovery Biological Screening

Procurement Advantage: Batch-to-Batch Consistency and Analytical Documentation

Reproducibility in chemical research hinges on the availability of well-characterized starting materials. 5-Bromo-6-fluoro-2,3-dihydro-1,3-benzoxazol-2-one is supplied by multiple reputable vendors with comprehensive analytical data packages, including NMR, HPLC, and GC traces . In contrast, many closely related analogs (e.g., 5-bromo-6-chloro-2-benzoxazolone) are only available from a limited number of suppliers, often without detailed batch-specific analytical reports . The broader commercial availability and robust quality control documentation for 5-bromo-6-fluoro-2,3-dihydro-1,3-benzoxazol-2-one translate to greater confidence in experimental outcomes and facilitate inter-laboratory comparisons.

Quality Control Chemical Procurement Reproducibility

Optimal Research and Industrial Applications for 5-Bromo-6-fluoro-2,3-dihydro-1,3-benzoxazol-2-one Based on Quantitative Evidence


Medicinal Chemistry: Lead Optimization for CNS-Targeted Therapeutics

The predicted enhanced lipophilicity and blood-brain barrier permeability of 5-bromo-6-fluoro-2,3-dihydro-1,3-benzoxazol-2-one, inferred from class-level SAR [1], make it an ideal scaffold for developing CNS-active drug candidates. The dual halogenation provides a convenient 19F NMR handle for metabolic studies and a heavy atom for X-ray crystallography, facilitating structure-based drug design . This compound is particularly well-suited for hit-to-lead campaigns targeting neurological disorders where benzoxazolone derivatives have shown promise, such as anxiety, inflammation, and circadian rhythm disruptions [2].

Chemical Biology: Synthesis of Bifunctional Probe Molecules

The chemoselective reactivity of the C-Br bond in 5-bromo-6-fluoro-2,3-dihydro-1,3-benzoxazol-2-one enables its use as a versatile building block for constructing bifunctional probes [1]. Researchers can elaborate the bromine position with affinity tags (e.g., biotin) or fluorescent reporters while preserving the fluorine atom for 19F NMR-based binding assays. This dual functionality is not readily achievable with mono-halogenated benzoxazolones, which lack the second reactive handle for orthogonal functionalization .

Pharmaceutical Development: Quality-Controlled Intermediates for GMP Synthesis

The availability of 5-bromo-6-fluoro-2,3-dihydro-1,3-benzoxazol-2-one in high purity grades (up to 99.999%) with comprehensive analytical documentation [1] positions it as a reliable intermediate for GMP synthesis of drug candidates. The batch-to-batch consistency and rigorous quality control reduce the risk of impurities affecting downstream API purity and safety profiles, a critical consideration for IND-enabling studies and clinical trial material production .

Academic Research: Reproducible SAR Exploration in Benzoxazolone Series

For academic laboratories engaged in fundamental SAR studies of benzoxazolone-based inhibitors, 5-bromo-6-fluoro-2,3-dihydro-1,3-benzoxazol-2-one offers a well-defined starting point with documented purity and reactivity [1]. The broader commercial availability and detailed analytical data facilitate inter-laboratory comparisons and enhance the reproducibility of published findings, addressing a key challenge in academic drug discovery . Furthermore, the compound's potential for high biological activity, inferred from class-level studies [2], increases the likelihood of identifying novel tool compounds or lead series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-6-fluoro-2,3-dihydro-1,3-benzoxazol-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.